N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound that features both a thiadiazole and an indole moiety. The presence of these two heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with indole derivatives. One common method involves the reaction of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole and indole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the methoxymethyl group is replaced by other functional groups.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole and indole moieties are known to interact with various biological pathways, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide: A simpler derivative that lacks the indole moiety.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
1,3,4-Thiadiazole derivatives: A broad class of compounds with various biological activities.
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to the combination of the thiadiazole and indole moieties, which confer a range of potential biological activities. This dual functionality makes it a versatile compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C17H20N4O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)21-9-12(13-6-4-5-7-14(13)21)8-15(22)18-17-20-19-16(24-17)10-23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,20,22) |
InChI Key |
BQCQOCOYZUXOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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